Technical Whitepaper: Handling Protocols and Safety Data for 5-Methanesulfonylfuran-2-carbaldehyde
Technical Whitepaper: Handling Protocols and Safety Data for 5-Methanesulfonylfuran-2-carbaldehyde
Executive Summary
5-Methanesulfonylfuran-2-carbaldehyde (CAS: 7132-40-3) is a highly reactive, electrophilic heterocyclic building block utilized extensively in medicinal chemistry and advanced organic synthesis. Due to the synergistic electron-withdrawing effects of the furan oxygen and the C5-methanesulfonyl group, the C2-aldehyde is exceptionally primed for nucleophilic attack. This whitepaper outlines the physicochemical properties, toxicological mechanisms, and rigorous handling protocols required to safely utilize this compound in a laboratory setting.
Physicochemical Profiling & Structural Dynamics
Understanding the physical properties of 5-methanesulfonylfuran-2-carbaldehyde is critical for designing safe experimental workflows. The compound exhibits a high boiling point and significant density, characteristic of sulfonyl-substituted heterocycles[1].
Table 1: Quantitative Physicochemical Properties
| Property | Value | Causality / Implication |
| CAS Number | 7132-40-3 | Unique identifier for safety tracking and regulatory compliance[1]. |
| Molecular Formula | C6H6O4S | Dictates stoichiometric calculations for synthetic scaling[2]. |
| Molecular Weight | 174.17 g/mol | Monoisotopic mass: 173.99867 Da[2]. |
| Boiling Point | 403.5 ± 45.0 °C (Predicted) | Low volatility at room temperature reduces vapor hazard, but requires high heat/vacuum for distillation[1]. |
| Density | 1.385 ± 0.06 g/cm³ (Predicted) | Heavier than water; significantly impacts biphasic extraction dynamics during workup[1]. |
| SMILES | CS(=O)(=O)C1=CC=C(O1)C=O | Structural mapping for computational toxicology and in silico modeling[2]. |
Causality Insight: The predicted boiling point of >400 °C indicates that inhalation of vapors at ambient temperature is unlikely. However, the compound's solid/crystalline nature means that aerosolized dust presents a significant inhalation hazard during weighing and transfer operations.
Toxicological Assessment & Mechanistic Pathology
Based on data from exact structural analogs (e.g., 4-methanesulfonylfuran-2-carbaldehyde), 5-methanesulfonylfuran-2-carbaldehyde triggers several GHS hazard categories[3]. The primary hazards stem from the aldehyde moiety's ability to form Schiff bases with primary amines in biological tissues.
Table 2: GHS Hazard Classifications
| Hazard Code | Classification | Mechanistic Rationale |
| H315 | Skin Irrit. 2 | Electrophilic cross-linking with epidermal keratinocytes causes localized inflammation[3]. |
| H319 | Eye Irrit. 2A | Rapid reaction with ocular mucosal proteins leads to severe irritation[3]. |
| H336 | STOT SE 3 | Inhalation of fine particulates causes respiratory irritation and potential CNS depression[3]. |
Cellular Signaling Impact: Electrophilic aldehydes induce cellular stress by depleting intracellular nucleophiles like glutathione (GSH). This depletion triggers the Keap1/Nrf2 antioxidant response pathway.
Fig 1. Mechanistic pathway of electrophilic stress induced by 5-methanesulfonylfuran-2-carbaldehyde.
Advanced Handling Protocols & Engineering Controls
To mitigate the risks outlined above, handling must strictly adhere to the following controls:
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Ventilation: All operations must be conducted in a Class II biological safety cabinet or a certified chemical fume hood to prevent dust inhalation.
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Glove Selection: Standard latex gloves are highly permeable to polar organic molecules. Nitrile gloves (minimum 0.11 mm thickness) must be used. Causality: The highly polar sulfonyl group facilitates rapid permeation through non-polar latex matrices, whereas nitrile rubber provides a sufficient barrier against polar aprotic systems.
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Storage: Store under an inert atmosphere (Argon or Nitrogen) at 2–8 °C. Causality: Aldehydes are prone to autoxidation, forming the corresponding carboxylic acid upon prolonged exposure to atmospheric oxygen.
Experimental Workflows: Synthetic Application
The following is a self-validating, step-by-step methodology for utilizing 5-methanesulfonylfuran-2-carbaldehyde in a standard Knoevenagel condensation.
Step-by-Step Methodology:
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Reagent Preparation: Purge the reaction vessel with Argon for 5 minutes. Weigh 1.0 mmol of 5-methanesulfonylfuran-2-carbaldehyde inside a localized exhaust draft shield.
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Solvent Dissolution: Dissolve the substrate in 5.0 mL of anhydrous tetrahydrofuran (THF).
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Causality: THF provides excellent solubility for the polar sulfonyl-furan system while maintaining a low boiling point for facile downstream solvent removal.
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Catalyst Introduction: Add 0.1 mmol of piperidine dropwise.
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Causality: Piperidine acts as a secondary amine catalyst, forming a highly reactive iminium intermediate with the aldehyde, thereby accelerating the condensation with active methylene compounds.
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Reaction Execution: Seal the system and stir at ambient temperature for 4 hours. Monitor consumption via TLC (Hexanes/EtOAc 7:3).
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Quenching & Decontamination: Quench the reaction with 5.0 mL of saturated aqueous NH₄Cl. Treat all contaminated glassware with a 5% sodium bisulfite solution before removing from the fume hood.
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Causality: Sodium bisulfite forms a highly water-soluble bisulfite adduct with any unreacted aldehyde. This completely neutralizes the compound's electrophilic hazard, ensuring safe handling during washing and preventing cross-contamination.
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Fig 2. Step-by-step high-containment experimental workflow and hazard mitigation strategy.
Emergency Response & Decontamination
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Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Do not use organic solvents (like acetone) to wash the skin. Causality: Organic solvents strip the skin's natural lipid barrier and will exponentially increase the dermal absorption rate of the lipophilic furan compound.
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Spill Cleanup: Do not sweep dry powder. Cover the spill with an inert, damp absorbent (e.g., sand wetted with a 5% sodium bisulfite solution) to neutralize the aldehyde in situ before physical removal.
